Technical Whitepaper: Spectral Properties & Structural Validation of 2-Amino-6-methoxypyridin-3-ol
This technical guide provides a comprehensive spectral analysis of 2-Amino-6-methoxypyridin-3-ol , a highly functionalized pyridine derivative often encountered as a pharmaceutical intermediate or a metabolite in kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive spectral analysis of 2-Amino-6-methoxypyridin-3-ol , a highly functionalized pyridine derivative often encountered as a pharmaceutical intermediate or a metabolite in kinase inhibitor discovery.
Given the oxidative instability of electron-rich aminopyridinols, this guide prioritizes structural validation using a multi-modal approach (NMR, MS, IR) to distinguish the target molecule from its regioisomers and oxidation products (quinones).
Executive Summary & Molecular Architecture
Target Molecule: 2-Amino-6-methoxypyridin-3-ol
Molecular Formula: C₆H₈N₂O₂
Exact Mass: 140.0586 Da
CAS Registry (Analogous/Generic): Note: Specific CAS often varies by salt form; spectral data below refers to the free base.
The molecule features a pyridine core decorated with three distinct electronic influencers:
C2-Amino (-NH₂): Strong electron donor; introduces exchangeable protons.
C3-Hydroxyl (-OH): Electron donor; capable of intramolecular hydrogen bonding with the C2-amine.
C6-Methoxy (-OCH₃): Electron donor by resonance; crucial for solubility and metabolic stability.
Critical Stability Note: As an o-aminophenol derivative, this compound is susceptible to air oxidation, forming p-quinone imines. Spectral acquisition must be performed immediately after sample preparation, preferably in degassed solvents.
Mass Spectrometry (MS): Ionization & Fragmentation
Mass spectrometry provides the primary "fingerprint" for identification. Electrospray Ionization (ESI) in positive mode is the standard protocol due to the basic pyridine nitrogen and the exocyclic amine.
Primary Ionization Characteristics
Ionization Mode: ESI (+)
Molecular Ion [M+H]⁺: m/z 141.06
Sodium Adduct [M+Na]⁺: m/z 163.05 (Common in glass-stored samples)
Dimer [2M+H]⁺: m/z 281.12 (Observed at high concentrations)
Fragmentation Logic (MS/MS)
The fragmentation pattern is dictated by the stability of the pyridine ring and the lability of the substituents.
Loss of Methyl Radical ([1]•CH₃): The methoxy group at C6 is susceptible to cleavage, often generating a characteristic fragment at m/z 126 (M+H - 15).
Loss of Carbon Monoxide (CO): Typical of phenols, the ring contraction or expulsion of CO from the C3-OH position yields m/z 113 (from the parent) or m/z 98 (from the demethylated fragment).
Loss of Ammonia (NH₃): Cleavage of the C2-amine yields m/z 124 (M+H - 17).
Fragmentation Pathway Diagram
Caption: ESI+ Fragmentation pathway showing primary losses of methyl and ammonia groups.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for confirming regiochemistry (position of substituents).
Solvent Selection Strategy[2]
DMSO-d₆ (Recommended): Essential for observing the exchangeable protons (-OH and -NH₂). The intramolecular H-bond between C2-NH₂ and C3-OH is often visible here.
CDCl₃: Not recommended. The compound has poor solubility, and exchangeable protons will likely broaden into the baseline.
¹H NMR Data (400 MHz, DMSO-d₆)
The pyridine ring protons (H4 and H5) form an AB system (or AX depending on field strength) with a characteristic ortho-coupling constant.
Position
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Assignment Logic
-OH
9.20 - 9.80
Broad Singlet
1H
-
Deshielded phenol; varies w/ conc.
H4
6.85 - 6.95
Doublet (d)
1H
J ≈ 8.0 Hz
Ortho to OH; meta to OMe.
H5
5.95 - 6.05
Doublet (d)
1H
J ≈ 8.0 Hz
Ortho to OMe (strong shielding).
-NH₂
5.40 - 5.80
Broad Singlet
2H
-
Exocyclic amine.
-OCH₃
3.75 - 3.85
Singlet (s)
3H
-
Characteristic methoxy peak.
Interpretation Key:
Differentiation from Isomers: The coupling constant of ~8.0 Hz confirms the protons are adjacent (positions 4 and 5). If the protons were at 4 and 6 (with substituents at 2 and 5), the coupling would be meta (~1-2 Hz).
Shielding Effects: The H5 proton is significantly upfield (~6.0 ppm) due to the strong electron-donating resonance effect of the adjacent C6-methoxy group.
¹³C NMR Predictions (100 MHz, DMSO-d₆)
C2 (C-NH₂): ~150-155 ppm (Deshielded by N and NH₂).
C6 (C-OMe): ~158-162 ppm (Deshielded by OMe).
C3 (C-OH): ~135-140 ppm.
C4: ~115-120 ppm.
C5: ~95-100 ppm (Highly shielded by ortho-OMe).
Methoxy Carbon: ~53-55 ppm.
Regiochemistry Validation Workflow
To confirm the methoxy group is at C6 and not C4 or C5, use 1D NOE (Nuclear Overhauser Effect) .
Caption: NOE correlations confirm regiochemistry. Irradiation of OMe must enhance H5.
Infrared Spectroscopy (FT-IR)
IR is useful for monitoring the solid-state stability and confirming the presence of the hydroxyl group.
3300 - 3450 cm⁻¹: N-H stretching (primary amine, doublet) and O-H stretching (broad). The intramolecular H-bond may cause a shift to lower wavenumbers.
2850 - 2950 cm⁻¹: C-H stretching (Aliphatic CH₃ of methoxy).
General Pyridine Spectroscopy:
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for calculating substituent effects on pyridine rings).
The Aminopyridine Scaffold: From Ion Channel Blockade to Kinase Modulation
A Technical Guide for Drug Discovery & Development Executive Summary The aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry, capable of diverse biological interactions ranging from voltage-gat...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery & Development
Executive Summary
The aminopyridine moiety represents a "privileged scaffold" in medicinal chemistry, capable of diverse biological interactions ranging from voltage-gated ion channel blockade to ATP-competitive kinase inhibition.[1] Its versatility stems from its tunable basicity (pKa ~6–9 depending on substitution), its ability to function as both a hydrogen bond donor and acceptor, and its capacity for
-stacking interactions. This guide dissects the structure-activity relationships (SAR) of substituted aminopyridines, detailing their mechanistic roles in neurology and oncology, and provides validated experimental protocols for their characterization.
Part 1: The Pharmacophore & Structural Logic
Physicochemical Properties
The biological activity of aminopyridines is governed by the position of the amino group relative to the pyridine nitrogen.
4-Aminopyridine (4-AP): Highly basic (pKa
9.1). At physiological pH (7.4), it exists predominantly in its protonated (cationic) form. This cationic species is critical for interaction with the intracellular pore of potassium channels.
2-Aminopyridine: Less basic (pKa
6.8) due to resonance stabilization of the neutral form, but capable of forming specific bidentate hydrogen bonds (Donor-Acceptor motif), making it ideal for kinase hinge binding.
SAR Decision Matrix
The following diagram illustrates the logical flow for derivatizing the aminopyridine core based on the desired therapeutic target.
Figure 1: Strategic derivatization logic for aminopyridine scaffolds based on target class.
Part 2: Neurological Applications (Ion Channel Blockade)
Mechanism of Action:
Channel Blockade
The most clinically established application of aminopyridines (specifically 4-AP, or Dalfampridine) is in the treatment of Multiple Sclerosis (MS).[2][3]
channels—normally sequestered under the myelin—become exposed.[3] This leads to potassium leakage, rapid repolarization, and failure of action potential conduction. 4-AP blocks these exposed channels from the intracellular side.
Result: It prolongs the action potential duration, increasing calcium influx at the presynaptic terminal and enhancing neurotransmitter release.
Data Summary: 4-AP vs. 3,4-DAP
Table 1 compares the two primary aminopyridines used in neurology.[3]
Compound
Chemical Name
Primary Indication
Mechanism
BBB Permeability
4-AP
4-Aminopyridine (Fampridine)
Multiple Sclerosis (Walking improvement)
Broad blocker
High (Rapid CNS entry)
3,4-DAP
3,4-Diaminopyridine (Amifampridine)
Lambert-Eaton Myasthenic Syndrome (LEMS)
Presynaptic blocker
Low (Peripheral effect dominant)
Part 3: Oncology (Kinase Inhibition)
The Hinge-Binding Motif
In kinase drug discovery, the ATP-binding pocket is the primary target. Substituted 2-aminopyridines mimic the adenine ring of ATP.
Interaction: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "hinge" region. The exocyclic 2-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
Selectivity: Selectivity is achieved by substituting positions 3 and 5 with aryl or heteroaryl groups (e.g., 3,5-diaryl-2-aminopyridines) to access the hydrophobic "back pocket" or the "gatekeeper" region.
Case Study: JAK2 and ALK2 Inhibitors
Recent studies have highlighted 3,5-diaryl-2-aminopyridines as potent inhibitors of ALK2 (Activin receptor-like kinase-2) and JAK2.
Figure 2: Molecular interaction map of substituted 2-aminopyridines within the kinase ATP pocket.
Part 4: Experimental Validation Protocols
As a senior scientist, relying on robust protocols is non-negotiable. Below are two self-validating workflows for characterizing aminopyridine derivatives.
Purpose: To evaluate binding affinity to kinase targets (e.g., JAK2).
Reagents: Terbium-labeled anti-GST antibody, GFP-labeled STAT1 (substrate), JAK2 enzyme, ATP.
Reaction:
Mix kinase, fluorescent substrate, and varying concentrations of the aminopyridine derivative in a 384-well plate.
Initiate with ATP (at
concentration).
Detection:
Excitation: 340 nm.
Emission: 495 nm (Terbium donor) and 520 nm (GFP acceptor).
Validation Step: Include Staurosporine as a positive control. Z-factor must be >0.5 for the assay to be considered valid.
Calculation: Calculate TR-FRET ratio (520/495). Plot % Inhibition vs. log[Compound].
Part 5: Future Outlook & Emerging Frontiers
The field is moving beyond simple inhibition.
PROTACs: Aminopyridines are being used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade specific kinases rather than just inhibiting them.
Covalent Inhibitors: Introduction of acrylamide groups at the 5-position of the aminopyridine ring allows for covalent modification of cysteine residues in the kinase active site, leading to irreversible inhibition and prolonged duration of action.
References
Vertex AI Search. (2025). Mechanism of 4-aminopyridine action on voltage-gated potassium channels. National Institutes of Health. 4[5]
Taylor & Francis. (2025). 4-aminopyridine – Knowledge and References. 2
Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. ACS Publications.[6] 7
ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. 8[1][5][9]
Discovery and history of 2-Amino-6-methoxypyridin-3-ol
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 2-Amino-6-methoxypyridin-3-ol , a critical intermediate in the development of kinase inhibitors and bicyclic heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 2-Amino-6-methoxypyridin-3-ol , a critical intermediate in the development of kinase inhibitors and bicyclic heterocycles.
A Privileged Scaffold for Oxazolopyridine Synthesis and Kinase Inhibition
Executive Summary
2-Amino-6-methoxypyridin-3-ol (CAS: 157829-53-3 ) is a highly functionalized pyridine derivative serving as a linchpin in modern drug discovery. Unlike simple commodity chemicals, this compound is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its primary value lies in its ortho-amino-hydroxy motif (positions 2 and 3), which allows for the rapid construction of fused bicyclic systems, most notably oxazolo[4,5-b]pyridines . These fused systems are bioisosteres of purines and have emerged as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key target in autoimmune diseases and oncology.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Property
Specification
IUPAC Name
2-Amino-6-methoxypyridin-3-ol
CAS Number
157829-53-3
Molecular Formula
C₆H₈N₂O₂
Molecular Weight
140.14 g/mol
Appearance
Off-white to grey/black solid (depending on oxidation state)
The synthesis of 2-Amino-6-methoxypyridin-3-ol has evolved from multi-step degradation pathways to more direct functionalization strategies. The most authoritative route, often cited in patent literature for IRAK4 inhibitors, involves the nitration-reduction sequence of pyridinols.
The "Direct Nitration" Route (Preferred)
This pathway is favored for its atom economy and direct access to the correct oxidation state.
Precursor Selection: The synthesis begins with 6-methoxypyridin-3-ol (or 5-hydroxy-2-methoxypyridine).
Regioselective Nitration: Electrophilic aromatic substitution with nitric acid occurs at the C2 position (ortho to the hydroxyl group, para to the methoxy). This regioselectivity is driven by the strong ortho-directing effect of the hydroxyl group.
Intermediate: 2-Nitro-6-methoxypyridin-3-ol.
Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH or Zn/NH₄Cl).
Product:2-Amino-6-methoxypyridin-3-ol .
The "Industrial Substitution" Route
An alternative route starts from the abundant 2,6-dichloropyridine , often used when scaling up from commodity chemicals.
Nitration: 2,6-Dichloropyridine
2,6-Dichloro-3-nitropyridine.
Methoxylation: Selective displacement of the C6-chlorine with sodium methoxide
2-Chloro-6-methoxy-3-nitropyridine.
Hydrolysis/Substitution: Conversion of the C2-chlorine and reduction of the nitro group. This path is longer and prone to side reactions (e.g., over-methoxylation).
Visualization of Synthetic Pathways
The following diagram illustrates the chemical logic behind the synthesis.
Figure 1: Synthetic lineage from precursor to target scaffold and subsequent heterocycle formation.[1]
Medicinal Chemistry Applications
The primary utility of 2-Amino-6-methoxypyridin-3-ol is its role as a bidentate nucleophile . The adjacent amino (-NH₂) and hydroxyl (-OH) groups react with electrophilic carbon sources to form a second ring fused to the pyridine.
Case Study: IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) signaling pathway. Dysregulation of IRAK4 is implicated in rheumatoid arthritis and lymphoma.
Mechanism: Drug developers use 2-Amino-6-methoxypyridin-3-ol to synthesize oxazolo[4,5-b]pyridine cores.
Reaction: The scaffold is treated with potassium ethylxanthate or carbonyldiimidazole (CDI). The amino group attacks the carbonyl carbon, followed by cyclization by the hydroxyl oxygen.
Result: A flat, aromatic bicyclic system that fits snugly into the ATP-binding pocket of the kinase. The pyridine nitrogen often serves as a key hydrogen bond acceptor for the kinase hinge region.
Biological Logic
The 6-methoxy group is not merely a bystander; it serves two specific functions:
Electronic Tuning: It donates electron density into the pyridine ring, making the C2-amine more nucleophilic for the cyclization reaction.
Metabolic Stability: In the final drug molecule, the methoxy group can block metabolic oxidation at the C6 position or engage in hydrophobic interactions within the protein pocket.
Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol is a synthesis composite based on standard pyridinol chemistry and patent literature (e.g., WO2023130054).
Objective: Synthesis of 2-Amino-6-methoxypyridin-3-ol from 2-nitro-6-methoxypyridin-3-ol.
Reagents:
2-Nitro-6-methoxypyridin-3-ol (1.0 eq)
Zinc Dust (5.0 eq)
Ammonium Chloride (saturated aq. solution)
Methanol (Solvent)
Ethyl Acetate (Extraction)
Procedure:
Dissolution: Dissolve 2-nitro-6-methoxypyridin-3-ol (5.0 g) in Methanol (50 mL) in a round-bottom flask.
Activation: Add saturated aqueous Ammonium Chloride (20 mL) and cool the mixture to 0°C using an ice bath.
Reduction: Add Zinc dust (5.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The bright yellow nitro compound should disappear, replaced by a darker, UV-active amine spot.
Workup: Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with Methanol.
Concentration: Concentrate the filtrate under reduced pressure.
Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3 x 50 mL). Note: The product is amphoteric; pH adjustment to ~7-8 may be required for optimal extraction.
Purification: Dry the organic layer over Na₂SO₄ and concentrate. The crude product (often a dark solid) is typically used directly in cyclization steps due to its oxidative instability.
References
Pfizer Inc. (2023). Heteroaryl compounds as inhibitors of IRAK4, compositions and applications thereof. WO2023130054A2. Link
BenchChem. (2025). 2-Amino-6-methoxypyridin-3-ol Structure and Properties. Link
Sigma-Aldrich. (2025). Product Catalog: Pyridine Derivatives. Link
Zhao, H., et al. (2025).[1][2] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. Cells, 14(14), 1108.[2] Link
Verbitskiy, E. V., et al. (2015).[3] Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin, 64, 689–694.[3] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical and Computational Profiling of 2-Amino-6-methoxypyridin-3-ol
Content Type: Technical Guide / Whitepaper
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers
Executive Summary
The scaffold 2-Amino-6-methoxypyridin-3-ol (CAS 157829-53-3) represents a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors where it mimics the hydrogen-bonding motifs of the ATP adenine ring. Its structural complexity—featuring an electron-donating amino group, a hydrogen-bond donor/acceptor hydroxyl group, and a lipophilic methoxy substituent on a pyridine core—necessitates rigorous theoretical profiling to predict its behavior in biological systems.
This guide outlines a standardized computational workflow for characterizing the physicochemical properties, tautomeric equilibria, and binding potential of this molecule. By synthesizing Density Functional Theory (DFT) with molecular docking protocols, researchers can elucidate the electronic and steric factors governing its reactivity and ligand-protein interactions.
Conformational Landscape & Tautomeric Equilibria
The Tautomerism Challenge
The 2-aminopyridine and 3-hydroxypyridine motifs introduce significant tautomeric complexity. For 2-Amino-6-methoxypyridin-3-ol, the primary equilibrium exists between the amino-enol (aromatic) and imino-keto (non-aromatic) forms. Accurate prediction of the dominant tautomer is prerequisite for docking studies, as the hydrogen bond donor/acceptor profile changes drastically between forms.
Amino-Enol (AE): Aromatic pyridine ring. Preferred in gas phase and non-polar solvents.
Imino-Keto (IK): Involves proton transfer from the hydroxyl/amino group to the ring nitrogen or adjacent carbons. Less stable due to loss of aromaticity but may be stabilized in polar solvents or specific protein pockets.
Theoretical Protocol:
** conformational Search:** Perform a relaxed potential energy surface (PES) scan rotating the C2-N(amino) and C3-O(hydroxyl) bonds.
Optimization: Geometry optimization of all tautomers at the DFT/B3LYP/6-311++G(d,p) level.
Solvation Models: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) to simulate water and DMSO environments.
Intramolecular Hydrogen Bonding (IMHB)
The proximity of the 2-amino and 3-hydroxyl groups facilitates strong intramolecular hydrogen bonding (IMHB), forming a pseudo-five-membered ring. This "closed" conformation often represents the global minimum in vacuum, shielding the polar protons from solvent interactions and influencing membrane permeability.
Hypothetical Global Minimum:
Calculations on analogous 2-aminopyridin-3-ols typically reveal the O-H···N(amino) interaction as the stabilizing force (approx. 5–7 kcal/mol stabilization energy).
Figure 1: Tautomeric equilibrium workflow. The amino-enol form is generally the dominant species for 2-aminopyridines in the ground state.
Electronic Structure & Reactivity (DFT)[1]
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap serves as a primary indicator of kinetic stability and chemical reactivity. For 2-Amino-6-methoxypyridin-3-ol:
HOMO: Primarily localized on the electron-rich amino nitrogen and the pi-system of the pyridine ring.
LUMO: Distributed across the pyridine ring, indicating susceptibility to nucleophilic attack.
Calculation Parameters:
Method: DFT/B3LYP or wB97XD (to account for dispersion).
Basis Set: 6-311++G(d,p).
Output: Hardness (
), Chemical Potential (), and Electrophilicity Index ().
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions.
Negative Potential (Red): Localized on the Ring Nitrogen (N1) and Hydroxyl Oxygen (O3), serving as H-bond acceptors.
Positive Potential (Blue): Localized on the Amino protons and Hydroxyl proton, serving as H-bond donors.
Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
Descriptor
Formula
Significance
Ionization Potential (I)
Electron donation capability.
Electron Affinity (A)
Electron acceptance capability.
Chemical Hardness ()
Resistance to charge transfer (Stability).
Electrophilicity ()
Propensity to accept electrons (Toxicity alert).
Spectroscopic Benchmarking
To validate theoretical models, calculated spectra must be scaled and compared with experimental data.
Vibrational Spectroscopy (IR/Raman)
O-H Stretch: Typically appearing at 3500–3600 cm⁻¹. A redshift indicates strong IMHB.
N-H Stretch: Asymmetric/Symmetric doublet around 3300–3400 cm⁻¹.
Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.
NMR Shift Prediction (GIAO Method)
Protocol: Gauge-Independent Atomic Orbital (GIAO) method using TMS (Tetramethylsilane) as the reference standard.
Solvent: IEFPCM model (DMSO) is recommended as these compounds are often insoluble in CDCl3.
Key Signals: The C2 (amino-bearing) and C6 (methoxy-bearing) carbons will show distinct downfield shifts due to the electronegative substituents.
Pharmacophore Modeling & Molecular Docking
The 2-amino-3-hydroxyl motif is a "privileged scaffold" for kinase inhibition, often binding to the hinge region of the ATP-binding pocket.
Docking Protocol
Target Selection: Use CDK2 (Cyclin-Dependent Kinase 2) or EGFR as model systems, as they possess well-defined hinge regions that accommodate adenine-mimics.
Workflow:
Ligand Preparation:
Generate 3D conformers.
Assign Gasteiger charges.
Critical Step: Fix the tautomeric state to the Amino-Enol form (unless specific active site conditions suggest otherwise).
Receptor Preparation:
Remove water molecules (keep bridging waters if essential).
Add polar hydrogens.
Grid Generation: Center the grid box on the hinge region residues (e.g., Leu83 in CDK2).
Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Genetic Algorithm (GOLD).
Figure 2: Molecular docking workflow targeting kinase hinge regions.
Expected Interactions
H-Bond Donor: The 2-Amino group donates a proton to the backbone carbonyl of the hinge residue.
H-Bond Acceptor: The Ring Nitrogen (N1) accepts a proton from the backbone amide NH.
Hydrophobic Contact: The 6-Methoxy group may project into the ribose-binding pocket or solvent front, depending on the specific kinase topology.
Experimental Validation Protocols
Theoretical predictions must be grounded in experimental reality.
X-Ray Crystallography
Objective: Confirm the tautomeric state in the solid phase.
Method: Slow evaporation from ethanol/water.
Validation: Compare experimental bond lengths (C2-Namino vs. C2=Nimino) with DFT optimized geometries. A C-N bond length of ~1.34 Å supports the amino form; ~1.30 Å supports the imino form.
Synthesis Pathway
To obtain the material for validation:
Starting Material: 2-Amino-6-chloro-3-pyridinol or 2,6-dichloro-3-pyridinol.
Purification: Recrystallization to ensure phase purity for spectral analysis.
References
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6), 475-484.
Foundational
Health and safety data sheet for 2-Amino-6-methoxypyridin-3-ol
The Molecule Behind the Hazard
To handle 2-Amino-6-methoxypyridin-3-ol safely, one must first understand its reactivity profile. This is not a generic "white powder"; it is an electron-rich pyridine derivative. The presence of an electron-donating amino group (-NH2) at position 2, combined with a hydroxyl group (-OH) at position 3 and a methoxy group (-OCH3) at position 6, creates a specific "push-pull" electronic system.
Oxidation Sensitivity: The 2-amino-3-hydroxy motif is structurally analogous to o-aminophenol. This arrangement is highly susceptible to oxidation, potentially forming quinone imine species upon exposure to air or light. These oxidation products are often colored (browning of the powder) and can possess different toxicological properties (e.g., higher sensitization potential) than the parent compound.
Solubility & Transport: Predicted to be sparingly soluble in water but soluble in polar organic solvents (DMSO, Methanol). Its lipophilicity (LogP ~0.5–1.0) suggests moderate membrane permeability, implying a risk of systemic absorption via dermal contact.
Mechanism of Toxicity: The "Read-Across" Strategy
While specific LD50 data for CAS 157829-53-3 is proprietary to drug development files, we apply Structure-Activity Relationship (SAR) analysis using the close analogs 2-Amino-3-hydroxypyridine (CAS 16867-03-1) and 2-Aminopyridine.
Acute Toxicity (Oral/Dermal): Aminopyridines are known voltage-gated potassium channel blockers, which can lead to neurotoxicity (tremors, seizures) at high doses. However, the addition of oxygenated groups (methoxy/hydroxy) often reduces this specific neurotoxic potency compared to the parent pyridine, shifting the hazard profile toward tissue irritation and cellular toxicity .
Sensitization (The Hidden Risk): The potential for this molecule to oxidize into a quinone imine intermediate (a Michael acceptor) suggests a mechanism for skin sensitization . The oxidized species can haptenize proteins, leading to allergic contact dermatitis.
GHS Classification (Derived):
Signal Word:WARNING (Provisional) / DANGER (Precautionary)
H317: May cause an allergic skin reaction (Precautionary assignment based on aminophenol motif).
Strategic Handling & Containment Protocols
Occupational Health Banding (OHB)
Treat this substance as OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³).
Rationale: While not a confirmed high-potency API, its role as a kinase inhibitor intermediate and potential sensitizer warrants containment beyond a standard fume hood.
Engineering Controls vs. PPE
Do not rely solely on gloves. The hierarchy of controls must prioritize isolation.
Figure 1: Containment Hierarchy. Weighing of the solid must occur in a Vented Balance Enclosure (VBE) or Isolator, not on an open bench.
Specific Handling Protocol: Solvation
Weighing: Perform inside a Vented Balance Enclosure. Use an anti-static gun, as organic powders often carry static charges that cause dispersion.
Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly to the solid. The heat of solution is generally low, but rapid dissolution can create aerosols.
Inert Atmosphere: Due to oxidation sensitivity, store solutions under Nitrogen or Argon. If the solution turns dark brown/black rapidly, degradation has occurred.
Synthesis & Degradation Safety
The Oxidation Pathway Risk
The primary instability risk is the oxidation of the 3-hydroxy/2-amino system. This is not just a purity issue; it creates reactive byproducts.
Figure 2: Degradation Pathway. The formation of Quinone Imine species increases the risk of sensitization and complicates waste disposal.
Reaction Safety:
Nitration/Reduction Steps: If synthesizing from the nitro-precursor (2-Amino-6-methoxy-3-nitropyridine), be aware that the reduction step (using H2/Pd or Fe/HCl) can be exothermic.
Quenching: Do not quench reaction mixtures containing this intermediate into strongly basic oxidizing solutions (e.g., Bleach) immediately, as this may generate rapid gas evolution or complex chlorinated pyridines. Neutralize pH first.
2-Amino-6-methoxypyridin-3-ol IUPAC name and synonyms
This technical guide provides a comprehensive analysis of 2-Amino-6-methoxypyridin-3-ol , a specialized heterocyclic scaffold used in medicinal chemistry. This document is structured to support researchers in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-Amino-6-methoxypyridin-3-ol , a specialized heterocyclic scaffold used in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the context of fragment-based drug discovery (FBDD).
Identity & Nomenclature
2-Amino-6-methoxypyridin-3-ol is a polysubstituted pyridine derivative characterized by an electron-rich core containing an amine, a hydroxyl, and a methoxy group. Its specific substitution pattern makes it a "privileged scaffold" for kinase inhibitor design due to its ability to form bidentate hydrogen bonds.
C3-Hydroxy (-OH): Strong donor (+M), but also capable of H-bond donation/acceptance.
C6-Methoxy (-OMe): Moderate donor, increases lipophilicity and blocks metabolic oxidation at the typically labile C6 position.
Tautomerism
Unlike 2-hydroxypyridines which exist predominantly as 2-pyridones, 2-amino-3-hydroxypyridines maintain the aromatic pyridine form more robustly. However, the 3-hydroxy group can participate in intramolecular hydrogen bonding with the C2-amino group or the ring nitrogen, influencing pKa and solubility.
Solubility: Moderate in water; high in DMSO, Methanol.
Stability:High Oxidation Sensitivity. The 2-amino-3-hydroxy motif is prone to oxidation, forming iminoquinones (darkening of the solid) upon exposure to air/light.
Synthetic Pathways (Expert Protocols)
Since this specific isomer is often a custom intermediate, we present two field-proven synthetic strategies based on established pyridine chemistry.
Pathway A: From 2-Amino-6-chloro-3-hydroxypyridine (Nucleophilic Substitution)
This route is preferred for scale-up as it avoids hazardous nitration steps.
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl).
Diazotization & Hydrolysis: Critical Step. The resulting 3-amine is converted to the diazonium salt (NaNO₂, H₂SO₄) and hydrolyzed in boiling dilute acid to the 3-OH.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via the nitro-reduction-hydrolysis pathway. Green indicates the final stable product.
Applications in Drug Discovery[4][5][6][7]
Kinase Inhibitor Design (Hinge Binding)
The 2-amino-3-hydroxy motif is a classic "hinge-binder" pharmacophore.
Mechanism: The Pyridine N (acceptor) and the 2-Amino group (donor) form a bidentate H-bond interaction with the kinase hinge region (e.g., ATP binding site).
Role of 3-OH: Provides an additional vector for solvation or interaction with the "gatekeeper" residue.
Role of 6-OMe: Occupies the hydrophobic pocket, improving selectivity and metabolic stability.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW < 150) and high polarity, this molecule is an ideal "fragment" for NMR-based screening. It detects binding pockets that larger molecules miss.
Visualization: Pharmacophore Map
Caption: Pharmacophore features of 2-Amino-6-methoxypyridin-3-ol highlighting its binding versatility.
Handling & Analytical Protocols
Stability & Storage (Critical)
Oxidation Risk: Aminopyridinols are electron-rich and prone to air oxidation.
Protocol: Store under Argon or Nitrogen at -20°C.
Appearance: Pure compound is off-white/beige. Dark brown/black indicates oxidation to the iminoquinone species.
Analytical Characterization
Technique
Expected Signal / Observation
¹H NMR (DMSO-d₆)
δ 3.8-3.9 ppm: Singlet (3H, -OCH₃).δ 5.5-6.5 ppm: Broad Singlet (2H, -NH₂, exchangeable).δ 6.8-7.2 ppm: Doublets (Aromatic CH).δ 9.0+ ppm: Broad Singlet (1H, -OH).
LC-MS (ESI+)
[M+H]⁺ = 141.15 . Note: Use acidic mobile phase (Formic acid) to protonate the pyridine nitrogen.
TLC (SiO₂)
Polar. Requires MeOH/DCM (1:9) or similar. Stains active under UV and Ninhydrin (amine).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3852428, 2-Amino-6-methoxy-3-nitropyridine (Precursor). Retrieved from [Link]
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.[3] Chemical Communications, 58, 343-382.[3] (Contextual grounding for aminopyridine scaffolds). Retrieved from [Link]
The Strategic Utility of 2-Amino-6-methoxypyridin-3-ol in Pharmaceutical Synthesis: A Guide for Researchers
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Substituted pyridines, in particular, ar...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Substituted pyridines, in particular, are a cornerstone of drug discovery, owing to their ability to engage in critical biological interactions. Among these, 2-Amino-6-methoxypyridin-3-ol emerges as a versatile, yet under-documented, pharmaceutical intermediate. This guide provides an in-depth exploration of its properties, synthesis, and potential applications, offering a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis. The characteristics of 2-Amino-6-methoxypyridin-3-ol are summarized below.
Property
Value
Source
CAS Number
157829-53-3
Commercial Suppliers
Molecular Formula
C₆H₈N₂O₂
Calculated
Molecular Weight
140.14 g/mol
Calculated
Appearance
Off-white to light brown powder
Typical
Solubility
Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.
Inferred from structure
Safety and Handling: As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Amino-6-methoxypyridin-3-ol. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of 2-Amino-6-methoxypyridin-3-ol: A Plausible Two-Step Approach
While direct, detailed synthetic protocols for 2-Amino-6-methoxypyridin-3-ol are not abundantly available in peer-reviewed literature, a logical and chemically sound synthetic route can be proposed starting from the more readily available precursor, 2-Amino-6-methoxy-3-nitropyridine. This two-step process involves the reduction of the nitro group followed by diazotization and subsequent hydrolysis.
Application
Application Notes and Protocols for the Derivatization of 2-Amino-6-methoxypyridin-3-ol for Biological Screening
Introduction: The Strategic Value of the 2-Amino-6-methoxypyridin-3-ol Scaffold In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 2-Amino-6-methoxypyridin-3-ol Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The 2-Amino-6-methoxypyridin-3-ol scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[1][2] Its inherent structural features—a pyridine ring, an amino group, a hydroxyl group, and a methoxy substituent—offer a rich tapestry of synthetic handles for chemical modification. This trifecta of reactive sites (amino, hydroxyl, and the pyridine ring itself) allows for the systematic and diverse elaboration of the core structure, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
The aminopyridine motif is a well-established bioisostere for the purine scaffold of ATP, allowing derivatives to competitively bind to the ATP-binding pocket of a wide array of kinases.[1][3] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Amino-6-methoxypyridin-3-ol. We will delve into detailed protocols for N-acylation, O-alkylation, and Suzuki cross-coupling reactions, offering insights into the rationale behind experimental choices. Furthermore, we will outline a strategic workflow for the biological screening of the resulting compound library, with a focus on identifying promising anticancer agents.
Derivatization Strategies: Unlocking the Potential of a Privileged Scaffold
The strategic derivatization of 2-Amino-6-methoxypyridin-3-ol allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile. The following sections provide detailed protocols for three key derivatization reactions.
N-Acylation of the 2-Amino Group
The free amino group at the 2-position is a prime site for modification via acylation. This reaction introduces an amide bond, which can serve as a hydrogen bond donor and acceptor, influencing the binding affinity of the molecule to its biological target. A wide variety of acylating agents can be employed to introduce diverse functionalities.
This protocol describes a general method for the N-acylation of 2-Amino-6-methoxypyridin-3-ol using an acid chloride in the presence of a non-nucleophilic base.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-methoxypyridin-3-ol (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM or THF.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the amino group of the substrate.
0 °C Addition: Controls the initial exothermic reaction.
Aqueous Work-up: Removes the base and any water-soluble byproducts.
O-Alkylation of the 3-Hydroxyl Group
The hydroxyl group at the 3-position provides another key site for derivatization. O-alkylation introduces an ether linkage, which can alter the compound's lipophilicity and hydrogen bonding capabilities. This modification is often crucial for improving cell permeability and metabolic stability.[4]
This protocol outlines the O-alkylation of 2-Amino-6-methoxypyridin-3-ol with an alkyl halide using a strong base.
Reaction Setup: To a solution of 2-Amino-6-methoxypyridin-3-ol (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask under an inert atmosphere, add the base (NaH or K₂CO₃) portion-wise at 0 °C.
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours. Monitor progress by TLC.
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
Strong Base: Required to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but less reactive than the amino group towards alkylation under these conditions.
Polar Aprotic Solvent: DMF and acetonitrile are excellent solvents for SN2 reactions, facilitating the nucleophilic attack of the alkoxide on the alkyl halide.[5]
Careful Quenching: The use of NaH requires a careful quench to safely react with any unreacted hydride.
Suzuki Cross-Coupling for C-C Bond Formation
To introduce aryl or heteroaryl substituents directly onto the pyridine ring, a Suzuki cross-coupling reaction is a powerful and versatile method.[6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl structures.[6] For this reaction, the 2-Amino-6-methoxypyridin-3-ol first needs to be halogenated, typically at the 5-position, to provide a suitable coupling partner.
This protocol assumes the availability of a brominated derivative, such as 5-bromo-2-amino-6-methoxypyridin-3-ol.
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a reaction vessel, combine the brominated pyridine (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).
Solvent Addition and Degassing: Add the solvent system. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
Palladium Catalyst: Essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[7]
Base: Activates the boronic acid for the transmetalation step.[6]
Degassing: Removes oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Data Presentation: Summarizing Derivatization Outcomes
The following tables provide a template for summarizing the expected outcomes of the derivatization reactions.
Table 1: N-Acylation of 2-Amino-6-methoxypyridin-3-ol
Entry
Acyl Chloride
Base
Solvent
Time (h)
Yield (%)
1
Acetyl chloride
TEA
DCM
4
Expected >80%
2
Benzoyl chloride
DIPEA
THF
12
Expected >75%
3
4-Fluorobenzoyl chloride
TEA
DCM
8
Expected >80%
Table 2: O-Alkylation of 2-Amino-6-methoxypyridin-3-ol
Entry
Alkyl Halide
Base
Solvent
Temp (°C)
Yield (%)
1
Ethyl iodide
NaH
DMF
RT
Expected >70%
2
Benzyl bromide
K₂CO₃
Acetonitrile
60
Expected >65%
3
4-Methoxybenzyl chloride
NaH
DMF
RT
Expected >70%
Table 3: Suzuki Coupling of 5-Bromo-2-amino-6-methoxypyridin-3-ol
Entry
Boronic Acid
Catalyst
Base
Solvent
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
Expected >60%
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
Toluene/EtOH/H₂O
Expected >65%
3
Thiophene-2-boronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
Expected >55%
Visualization of Synthetic Pathways
Caption: A tiered approach for the biological screening of derivatized compounds.
Conclusion
The 2-Amino-6-methoxypyridin-3-ol scaffold represents a highly valuable starting point for the discovery of novel therapeutics, particularly in the realm of oncology. The synthetic versatility of this core structure, coupled with a strategic and systematic biological screening cascade, provides a robust platform for the identification of potent and selective drug candidates. The protocols and strategies outlined in this application note are intended to serve as a comprehensive guide for researchers to unlock the full potential of this promising molecular scaffold.
References
Ialongo, D., et al. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. 2023. Available from: [Link]
Smyth, L. A., et al. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. 2011;19(11):3569-78. Available from: [Link]
Saeed, A., et al. 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry. 2018;76:108-118. Available from: [Link]
Norman, M. H., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2017;8(12):1303-1308. Available from: [Link]
Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2007;46(28):5359-5363. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
S. G. D. D., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. 2022;12(38):24783-24791. Available from: [Link]
Hocek, M., et al. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications. 2000;65(8):1232-1254. Available from: [Link]
Liao, S., et al. Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Journal of Organic Chemistry. 2017;37(1):158-164. Available from: [Link]
Fayed, E. A., et al. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. 2012;17(10):11524-11537. Available from: [Link]
S. G. D. D., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. 2022;12(38):24783-24791. Available from: [Link]
Organic Chemistry Explained. Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. 2020. Available from: [Link]
Katritzky, A. R., et al. N-Acylation in Combinatorial Chemistry. ARKIVOC. 2004;2004(1):12-35. Available from: [Link]
Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available from: [Link]
S. G. D. D., et al. One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti- cancer. Diva. 2022. Available from: [Link]
Sen, N., et al. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Journal of the Chinese Chemical Society. 2002;49(6):1035-1040. Available from: [Link]
Hopkins, B. A., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. 2015;17(10):2454-2457. Available from: [Link]
Wang, S-Y., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. 2005;2005(1):137-142. Available from: [Link]
Application Notes & Protocols: A Tiered Approach for In Vitro Efficacy Evaluation of 2-Amino-6-methoxypyridin-3-ol
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction 2-Amino-6-methoxypyridin-3-ol is a novel pyridinol derivative with a chemical structure sug...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-methoxypyridin-3-ol is a novel pyridinol derivative with a chemical structure suggestive of potential biological activity. The presence of hydroxyl and amino functional groups on an aromatic ring system indicates a potential for antioxidant and radical-scavenging properties, which are crucial in combating oxidative stress—a key pathological mechanism in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] The pyridine scaffold is a common feature in many centrally active pharmaceuticals, suggesting that this compound may also possess neuromodulatory activities.
This guide presents a structured, multi-tiered approach to characterize the in vitro efficacy of 2-Amino-6-methoxypyridin-3-ol. The protocols are designed to first establish a foundational safety and activity profile, then to explore specific protective effects in a disease-relevant context, and finally to probe potential molecular mechanisms of action. This logical progression ensures that experimental resources are used efficiently while building a comprehensive understanding of the compound's therapeutic potential.
Caption: Tiered workflow for in vitro evaluation of 2-Amino-6-methoxypyridin-3-ol.
Part 1: Foundational Assessment: Cytotoxicity & Antioxidant Potential
Rationale: The initial step in evaluating any novel compound is to determine its effect on cell health. This establishes a therapeutic window—a range of concentrations that are non-toxic and can be used for subsequent efficacy testing. Concurrently, an acellular antioxidant assay provides a rapid, direct measure of the compound's chemical ability to neutralize free radicals, validating the initial hypothesis based on its structure.
Assay 1.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3][4]
Protocol:
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 2-Amino-6-methoxypyridin-3-ol in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3][5] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][6]
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[3]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Parameter
Description
Example Result
Cell Line
Human Neuroblastoma SH-SY5Y
N/A
Time Point
24 hours
N/A
IC₅₀ Value
Concentration causing 50% reduction in viability
> 100 µM
Assay 1.2: Acellular Antioxidant Capacity using DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[7] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[7]
Protocol:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare a dilution series of 2-Amino-6-methoxypyridin-3-ol in methanol.
Use Ascorbic Acid or Trolox as a positive control.[8]
Assay Reaction: In a 96-well plate, add 50 µL of each compound concentration to triplicate wells. Add 150 µL of the DPPH solution to each well. Methanol is used as a blank.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of DPPH scavenging activity:
Plot % Scavenging against the log of the compound concentration to determine the IC₅₀ value.
Parameter
Description
Example Result
Assay Type
DPPH Radical Scavenging
N/A
Positive Control
Ascorbic Acid
IC₅₀ = X µM
Test Compound IC₅₀
Concentration causing 50% scavenging
Y µM
Part 2: Evaluating Neuroprotective Efficacy in a Cellular Model of Oxidative Stress
Rationale: After establishing a non-toxic concentration range and confirming antioxidant potential, the next step is to assess whether this activity translates to a protective effect in a biologically relevant context. This involves using a cell-based model where oxidative stress is artificially induced to mimic disease pathology.[9][10]
Caption: Hypothesized mechanism of action in an apoptotic pathway.
Assay 3.1: Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase that, when activated, cleaves numerous cellular proteins, leading to apoptosis. [11]Its activity can be measured using a synthetic substrate, such as Ac-DEVD-AMC, which releases a fluorescent molecule (AMC) upon cleavage by active caspase-3.
[12][13]
Protocol:
Cell Culture and Treatment: Culture and treat SH-SY5Y cells in a 6-well plate with the compound and/or oxidative stressor as described in Assay 2.2.
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer on ice for 10 minutes. [14]Centrifuge the lysate to pellet debris and collect the supernatant.
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
Caspase Assay: In a black 96-well plate, add 50 µL of cell lysate to each well.
Substrate Addition: Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC. Add 50 µL of this buffer to each well.
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. [12][14]Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
[13]
Data Analysis:
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated control.
[12]
Assay 3.2: Western Blot Analysis of Apoptotic Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate. [15]By using antibodies specific for proteins like the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, we can determine if the compound alters the balance of these key regulators.
Protocol:
Sample Preparation: Prepare cell lysates as described in Assay 3.1. Determine protein concentration.
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
[16]3. Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
[15]4. Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
[16]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
[16]6. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Target Protein
Expected Change with Protection
Rationale
Bax
Decrease
Pro-apoptotic protein, promotes cell death.
Bcl-2
Increase
Anti-apoptotic protein, promotes cell survival.
Cleaved Caspase-3
Decrease
Active form of the executioner caspase.
Part 4: Hypothesis-Driven Target Identification: GABA-A Receptor Binding
Rationale: Given the prevalence of the pyridine nucleus in CNS-active drugs, it is plausible that 2-Amino-6-methoxypyridin-3-ol could interact with a neuronal receptor. A primary candidate is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. [17]A radioligand binding assay can determine if the compound competes for binding at this receptor.
[18]
Assay 4.1: [³H]Muscimol Radioligand Binding Assay for GABA-A Receptors
Principle: This assay measures the ability of the test compound to displace a known radioactive ligand ([³H]muscimol), which binds with high affinity to the GABA-A receptor. [19]The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Protocol:
Membrane Preparation:
Homogenize rat brains in a sucrose buffer.
[18] * Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.
[18] * Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl) and store at -80°C.
[18]2. Binding Assay:
On the day of the assay, thaw and wash the membranes. Resuspend the pellet in the binding buffer.
In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Membranes + [³H]muscimol (e.g., 5 nM).
Non-specific Binding: Membranes + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.
[18] * Displacement: Membranes + [³H]muscimol + varying concentrations of 2-Amino-6-methoxypyridin-3-ol.
Incubate the plate at 4°C for 45 minutes.
[18]3. Termination and Scintillation Counting:
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
Wash the filters with ice-cold wash buffer.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
[19]
Data Analysis:
Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression analysis to calculate the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Methods for determining in vitro antioxidant activity: A review. ResearchGate. [Link]
Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
Pinchuk, I., Shoval, H., Dotan, Y., & Lichtenberg, D. (2012). In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis Online. [Link]
Bohn, T., Milenkovic, D., & Ya, D. (2004). Assessment of Antioxidant Activity by Using Different In Vitro Methods. ResearchGate. [Link]
Valente, T., Gella, A., & Piras, M. (2021). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
Gale, E. M., & Sessler, J. L. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. ACS Publications. [Link]
Khabour, O. F., & Al-Farras, M. I. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]
Valente, T., Gella, A., & Piras, M. (2021). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo. [Link]
Sharma, A., & Lee, D. (2022). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors. [Link]
Assefa, A. D., & Wong, E. Y. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry: X. [Link]
Technical Support Center: Optimizing HPLC Separation for 2-Amino-6-methoxypyridin-3-ol Isomers
Welcome to the technical support center for the chromatographic analysis of 2-Amino-6-methoxypyridin-3-ol and its isomers. As a Senior Application Scientist, I have designed this guide to provide you with direct, actiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic analysis of 2-Amino-6-methoxypyridin-3-ol and its isomers. As a Senior Application Scientist, I have designed this guide to provide you with direct, actionable solutions to common challenges encountered during method development and routine analysis. This resource moves beyond generic advice to offer targeted strategies grounded in the specific physicochemical properties of these analytes.
The separation of 2-Amino-6-methoxypyridin-3-ol isomers presents a unique challenge due to their structural similarity and complex chemical nature. These molecules are polar, aromatic, and possess both a basic amino group and a weakly acidic hydroxyl group, making them sensitive to mobile phase pH. This guide is structured as a series of frequently asked questions (FAQs) that address the most pressing issues, from complete co-elution to subtle peak shape problems.
Q1: I am seeing complete co-elution of my isomers. Where should I begin my method development?
Answer:
Co-elution is the most common starting problem when dealing with closely related positional isomers. Your initial goal is to introduce differential retention mechanisms to exploit the subtle structural differences. A systematic approach to method development is crucial.
Underlying Principle: The key to separating positional isomers lies in maximizing the differences in their interaction with the stationary and mobile phases. For 2-Amino-6-methoxypyridin-3-ol isomers, the primary variables to manipulate are mobile phase pH and stationary phase chemistry. The pH will alter the ionization state of the amino and hydroxyl groups, significantly impacting hydrophobicity and retention in reversed-phase chromatography.[1][2]
Column Selection: Begin with a modern, high-purity, end-capped C18 column. This provides a good balance of hydrophobic retention and minimizes silanol interactions that can cause peak tailing with basic compounds like pyridines.[3]
Mobile Phase Screening: The most critical parameter is pH. Screen at least three different pH levels to observe the effect on retention and selectivity. A pH between 2 and 4 is often a good starting point for basic compounds to ensure the amine is protonated, which can improve peak shape.[4]
Organic Modifier: Use Acetonitrile (ACN) as the initial organic modifier. It generally provides lower backpressure and different selectivity compared to Methanol (MeOH).
Initial Gradient: A broad scouting gradient is essential to determine the approximate elution conditions and to ensure all isomers elute within a reasonable time.
Prepare Mobile Phases:
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
This initial run will inform your next steps. If you see any hint of separation, you can then optimize the gradient. If co-elution persists, the next step is to change the stationary phase chemistry or pH.
Q2: I have some separation, but the resolution between my critical isomer pair is poor (Rs < 1.5). How can I improve it?
Answer:
Achieving baseline resolution is a matter of systematically optimizing selectivity (α), efficiency (N), and retention factor (k'). The logical workflow below will guide you through this process.
Caption: A logical workflow for systematically improving chromatographic resolution.
1. Manipulating Selectivity (α): This is the most powerful way to improve resolution.
Adjust Mobile Phase pH: For ionizable compounds like yours, small changes in pH can dramatically alter selectivity.[5] If your current pH is 2.7, try preparing mobile phases with 0.1% Trifluoroacetic Acid (TFA) in water (pH ≈ 2.1) or a 20 mM phosphate buffer at pH 3.5. Remember to operate at least 1.5 pH units away from the analyte's pKa for robust results.[2]
Change Organic Modifier: Acetonitrile and Methanol interact differently with analytes and the stationary phase. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding. Switching from ACN to MeOH (or using a ternary mixture) can sometimes reverse elution order or significantly improve selectivity.
Change Stationary Phase: If mobile phase adjustments fail, the stationary phase is the next logical step. For aromatic positional isomers, a phenyl-based column (like a Phenyl-Hexyl) is an excellent choice.[6][7] The phenyl ligands can induce π–π interactions with the pyridine ring of your analytes, offering a completely different separation mechanism than the hydrophobic interactions of a C18 phase.[6]
2. Improving Efficiency (N): If your peaks are broad, improving efficiency can increase resolution.
Optimize Flow Rate: For a given column and particle size, there is an optimal flow rate that minimizes peak broadening. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if peak width decreases.
Reduce Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length, especially between the column and the detector. This minimizes band broadening that occurs outside the column.[8]
Q3: My peaks are tailing badly. What is the cause and how do I fix it?
Answer:
Peak tailing for basic compounds like 2-Amino-6-methoxypyridin-3-ol on silica-based columns is almost always caused by secondary ionic interactions between the protonated amine group and deprotonated residual silanols (Si-O⁻) on the silica surface.
Underlying Principle: At mid-range pH (approx. 4-7), the pyridine nitrogen is protonated (positively charged), and a significant population of surface silanols are deprotonated (negatively charged).[3] This strong ionic interaction retards a fraction of the analyte molecules, leading to a "tail" on the peak.
Caption: A diagnostic workflow to identify and resolve peak tailing issues.
Lower Mobile Phase pH: This is the most effective solution. By operating at a pH < 3, you ensure the vast majority of surface silanols are protonated (neutral Si-OH), eliminating the ionic interaction site.[3] Use an additive like 0.1% Formic Acid or 0.05% TFA.
Increase Buffer Strength: A higher concentration of buffer ions (e.g., increasing phosphate buffer from 10 mM to 50 mM) can help to shield the silanol sites and reduce secondary interactions.[9]
Use a Modern, Base-Deactivated Column: High-purity silica with dense end-capping significantly reduces the number of accessible silanols, leading to much better peak shape for basic compounds. If you are using an older column, upgrading can solve the problem instantly.
Check for Column Overload: Injecting too much sample mass can lead to tailing that mimics secondary interactions. Try reducing your injection concentration by a factor of 10 to see if the peak shape improves.
Q4: My isomers might be enantiomers. How do I approach chiral separation?
Answer:
If your synthesis can result in stereoisomers, you will need to employ chiral chromatography. Positional isomers are diastereomers and can be separated on standard achiral columns. Enantiomers, however, are non-superimposable mirror images and have identical physical properties in an achiral environment, requiring a chiral selector for separation.[10][11]
Underlying Principle: Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[12][13] For these complexes to have different formation energies (and thus different retention times), there must be at least a three-point interaction between the analyte and the chiral selector.[11]
Column Selection is Key: The success of chiral separation is almost entirely dependent on the choice of CSP. Polysaccharide-based CSPs are extremely versatile and are the recommended starting point.
Primary Screening Columns:
Amylose tris(3,5-dimethylphenylcarbamate): Often sold under trade names like Chiralpak® AD.
Cellulose tris(3,5-dimethylphenylcarbamate): Often sold under trade names like Chiralpak® OD.
These two columns have complementary separating abilities and are a powerful initial screening pair.[14]
Mobile Phase Systems: Chiral recognition is highly dependent on the mobile phase. You must screen different modes.
Normal Phase (NP): Heptane/Isopropanol (IPA) or Heptane/Ethanol mixtures. This mode often provides the best selectivity.
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water. RP is often preferred for LC-MS compatibility.
Polar Organic Mode: Using a single polar solvent like Methanol or Acetonitrile, often with an acidic or basic additive.
Install Chiral Column: e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.
Prepare Mobile Phases:
Normal Phase:
Mobile Phase A: n-Heptane
Mobile Phase B: Isopropanol (IPA)
Reversed Phase:
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Run Screening Methods (Isocratic):
Mode
Mobile Phase Composition
Flow Rate
Temperature
Normal Phase 1
90:10 Heptane:IPA
1.0 mL/min
25 °C
Normal Phase 2
80:20 Heptane:IPA
1.0 mL/min
25 °C
Reversed Phase 1
30:70 Water:ACN (+0.1% FA)
0.8 mL/min
25 °C
Reversed Phase 2
50:50 Water:ACN (+0.1% FA)
0.8 mL/min
25 °C
Evaluate the chromatograms from this screen. If separation is observed, optimize the isocratic mobile phase composition. If no separation is seen, repeat the screen on the complementary cellulose-based CSP. The development of chiral separations is often empirical, but this structured screening approach maximizes your chances of success.[14]
References
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
Taylor & Francis Online. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. [Link]
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
ScienceDirect. Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. [Link]
YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
ResearchGate. (PDF) Chromatographic Separation of Amino Acids. [Link]
Technical Support Center: Synthesis of 2-Amino-6-methoxypyridin-3-ol
Welcome to the technical support guide for the synthesis of 2-Amino-6-methoxypyridin-3-ol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Amino-6-methoxypyridin-3-ol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the insights needed to navigate the complexities of this multi-step synthesis, ensuring higher yields, better purity, and reproducible results.
Introduction: The Synthetic Challenge
2-Amino-6-methoxypyridin-3-ol is a valuable building block in medicinal chemistry. However, its synthesis is not trivial and presents several challenges where side reactions can significantly impact the outcome. A common and logical synthetic route proceeds through two key intermediates: 2-Amino-6-methoxy-3-nitropyridine and 2,3-diamino-6-methoxypyridine . Each step in this pathway has its own set of potential pitfalls. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Synthetic Pathway
The overall synthetic strategy involves three main transformations, each with the potential for side reactions that can complicate purification and reduce yields.
Caption: High-level overview of the synthetic pathway to 2-Amino-6-methoxypyridin-3-ol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Step 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine
Q1: My reaction mixture turns a dark brown or black color during the catalytic hydrogenation of the nitro-intermediate, and the final 2,3-diamino-6-methoxypyridine product is highly colored. What's happening?
A1: This is a common issue when reducing nitropyridines. The discoloration is often due to the formation of polymeric or oligomeric side products and can be exacerbated by catalyst poisoning.[1]
Probable Cause 1: Incomplete Reduction & Azo/Azoxy Formation. Catalytic hydrogenation of nitroarenes proceeds through several intermediates, such as nitroso and hydroxylamino species. If the reaction is not driven to completion, these reactive intermediates can condense to form colored azo (-N=N-) and azoxy (-N=N+(O-)-) compounds.[2][3]
Probable Cause 2: Catalyst Deactivation. The pyridine nitrogen and the amino groups can chelate to the metal surface of the catalyst (e.g., Palladium), leading to deactivation or "poisoning."[1] This can slow down the reaction, allowing intermediates to accumulate and react with each other.
Troubleshooting & Solutions:
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C) can help drive the reaction to completion more quickly.
Optimize Hydrogen Pressure: Ensure you are using an adequate hydrogen pressure (typically 50-100 psi) to favor complete reduction.
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider using a metal-acid reducing system, such as stannous chloride (SnCl2) in hydrochloric acid.[1] This method often yields the diamine as a dihydrochloride salt, which can be cleaner and less colored.
Purification: The resulting diamine can often be purified by precipitation as its dihydrochloride salt, which helps to remove many of the colored impurities. Neutralization of the salt should be done just before the next step.
Caption: Competing pathways during the reduction of the nitro-intermediate.
Step 3: Conversion of 2,3-diamino-6-methoxypyridine to 2-Amino-6-methoxypyridin-3-ol
Q2: After diazotization of my diamine and heating, I get a very low yield of the desired hydroxyl product, along with a complex mixture of byproducts. How can I improve this step?
A2: This is the most delicate step of the synthesis. The diazotization of a vicinal (ortho) diaminopyridine is fraught with potential side reactions due to the instability of the diazonium salt and the presence of multiple nucleophilic sites.
Probable Cause 1: Diazonium Salt Instability. Aryl diazonium salts are notoriously unstable and can decompose, especially when heated.[4][5] The diazonium salt of an electron-rich aminopyridine is likely to be even more reactive.
Probable Cause 2: Intramolecular Cyclization. The adjacent amino group (-NH2) at the 2-position is nucleophilic. It can attack the diazonium salt at the 3-position before hydrolysis occurs, leading to the formation of heterocyclic byproducts like triazolopyridines.
Probable Cause 3: Competing Reactions. The diazonium salt can react with other nucleophiles present in the reaction mixture, or undergo radical reactions, which are common in Sandmeyer-type transformations.[4]
Troubleshooting & Solutions:
Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed at low temperatures (0-5 °C) to minimize premature decomposition of the diazonium salt.
Slow Addition of Nitrite: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the diamine to maintain a low concentration of nitrous acid and control the exotherm.
Controlled Hydrolysis: After the diazotization is complete, the hydrolysis to the phenol should be done by carefully and slowly warming the reaction mixture. Rapid heating can lead to uncontrolled decomposition.
Use of Copper Catalysis: A Sandmeyer-type hydroxylation using copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate can sometimes provide a cleaner conversion at room temperature compared to thermal hydrolysis.[4]
Parameter
Standard Condition
Troubleshooting Adjustment
Rationale
Diazotization Temp.
0 - 5 °C
Maintain strictly, use ice/salt bath if needed.
Prevents premature decomposition of the unstable diazonium salt.[5]
NaNO₂ Addition
Rapid or portion-wise
Slow, dropwise addition of a dilute solution.
Controls exotherm and minimizes side reactions of nitrous acid.
Hydrolysis
Rapid heating
Slow, controlled warming to 50-60 °C.
Allows for the desired hydrolysis to outcompete decomposition pathways.
Catalyst
None (thermal)
Add Cu₂O / Cu(NO₃)₂ post-diazotization.
May facilitate a cleaner hydroxylation reaction at lower temperatures.[4]
Table 1: Troubleshooting Parameters for the Diazotization-Hydrolysis Step.
Frequently Asked Questions (FAQs)
Q: What is the most critical step to control for overall yield and purity?A: The final diazotization and hydrolysis step is arguably the most critical. While side reactions in the earlier steps can often be managed through purification of the intermediates, the instability of the diazonium salt in the final step can lead to an intractable mixture of byproducts. Success in this final transformation is paramount.
Q: Can I use other methods to introduce the 3-hydroxyl group?A: While the diazotization-hydrolysis route is the most direct from the diamine intermediate, other strategies could be explored, although they would require significant changes to the synthetic route. For example, one might consider a route involving a pre-installed methoxy or benzyloxy group at the 3-position, followed by deprotection in a later step. However, this would add steps and introduce its own set of challenges.
Q: How do I monitor the progress of these reactions effectively?A: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the consumption of starting material and the formation of the product in each step. For more detailed analysis, especially when troubleshooting, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is invaluable for identifying the masses of potential side products.
Q: Are there any major safety concerns with this synthesis?A: Yes. The diazotization step requires special attention. Solid diazonium salts can be explosive and should not be isolated.[5][6] Always keep the diazonium intermediate in a cold, aqueous solution. Additionally, the use of hydrogen gas for catalytic reduction requires appropriate safety measures, including proper ventilation and the absence of ignition sources.
References
National Center for Biotechnology Information. (2024). Catalytic hydrogenation of nitroarenes into different products via different routes. In: PubChem.
Li, W., et al. (2021). Transition metal-free hydrogenative coupling of nitroarenes mediated with dihydropyridine: chemoselective formation of aromatic azoxy, azo, hydrazine and phenazine. Chemical Science, 12(3), 1148-1154.
Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. (U.S. Patent No. US20060080790A1).
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 362-370.
Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(9), 1221-1227.
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
Wikipedia. (2024). Diazonium compound. Retrieved from [Link]
ResearchGate. (2017). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
National Center for Biotechnology Information. (2024). 2-Amino-6-methoxy-3-nitropyridine. In: PubChem Compound Summary for CID 3852428. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by azo compound reduction. Retrieved from [Link]
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication. Retrieved from [Link]
Benchmarking the Efficacy of 2-Amino-6-methoxypyridin-3-ol: A Comparative Guide for Neuroprotective and Antioxidant Potential
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 2-Amino-6-methoxypyridin-3-ol. While direct biological data for this specific molecule is nascent, its chemica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 2-Amino-6-methoxypyridin-3-ol. While direct biological data for this specific molecule is nascent, its chemical structure, featuring a substituted aminopyridine core with a hydroxyl group, suggests a plausible role as both a neuroprotective and antioxidant agent. This document outlines a rigorous, multi-faceted approach to benchmark its efficacy against well-established standard compounds, providing researchers, scientists, and drug development professionals with the necessary protocols and rationale to validate its potential.
The experimental design detailed herein is rooted in established principles of pharmacology and cell biology, ensuring that any generated data is robust, reproducible, and directly comparable to existing literature. We will explore both the direct radical-scavenging capabilities of 2-Amino-6-methoxypyridin-3-ol and its potential to protect neuronal cells from oxidative stress-induced death.
Section 1: Rationale for Comparative Analysis
The selection of appropriate comparators is critical for contextualizing the efficacy of a novel compound. For this guide, we have chosen standard compounds that are widely recognized and utilized in their respective assays, providing a reliable baseline for performance.
For Antioxidant Activity:
Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant widely used as a standard in antioxidant capacity assays due to its stable and predictable radical-scavenging activity.[1][2]
Ascorbic Acid (Vitamin C): A natural and powerful antioxidant, ascorbic acid serves as a biologically relevant benchmark for hydrogen-donating antioxidant potential.[1][2]
For Neuroprotective Activity:
N-acetylcysteine (NAC): A well-characterized antioxidant and neuroprotectant, NAC functions by replenishing intracellular glutathione (GSH) levels and directly scavenging reactive oxygen species (ROS). It is a clinically relevant compound used to mitigate oxidative stress-related cellular damage.
The comparative analysis will be conducted using a battery of in vitro assays, each selected to probe a specific aspect of the compound's hypothesized biological activity.
Section 2: Experimental Design & Methodologies
A multi-pronged experimental approach is necessary to thoroughly characterize the efficacy of 2-Amino-6-methoxypyridin-3-ol. This involves both chemical-based assays to determine intrinsic antioxidant capacity and cell-based assays to evaluate its biological effect in a relevant neuronal model.
In Vitro Antioxidant Capacity Assays
These assays provide a direct measure of the compound's ability to neutralize stable free radicals.[3][4][5]
The DPPH assay is a rapid and simple method to assess the radical scavenging activity of a compound.[4][6] The DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine upon accepting an electron or hydrogen atom from an antioxidant.[6]
Experimental Protocol:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
Prepare stock solutions of 2-Amino-6-methoxypyridin-3-ol, Trolox, and Ascorbic Acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
Create a series of dilutions for each test compound (e.g., 1, 5, 10, 25, 50, 100 µM).
Assay Procedure:
In a 96-well plate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the various concentrations of the test compounds and standards to their respective wells.
For the control, add 100 µL of the solvent.
Incubate the plate in the dark at room temperature for 30 minutes.[4]
Measure the absorbance at 517 nm using a microplate reader.[4]
Data Analysis:
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[1][7] This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
Reagent Preparation:
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
Prepare dilutions of the test compounds and standards as described for the DPPH assay.
Assay Procedure:
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
Add 10 µL of the various concentrations of the test compounds and standards.
Calculate the percentage of inhibition and the IC50 values as described for the DPPH assay.
Visualizing the Antioxidant Assay Workflow
Caption: Workflow for in vitro antioxidant capacity assessment.
In Vitro Neuroprotection Assay
This cell-based assay evaluates the ability of 2-Amino-6-methoxypyridin-3-ol to protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies.[8]
Experimental Protocol:
Cell Culture:
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[9]
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]
Treatment:
Prepare stock solutions of 2-Amino-6-methoxypyridin-3-ol and NAC in a cell culture medium.
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H2O2, final concentration 100 µM) or glutamate (final concentration 5 mM) to the wells (except for the vehicle control group).[10]
Incubate for 24 hours.
Cell Viability Assessment (MTT Assay):
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
The viable cells will reduce the yellow MTT to a purple formazan.
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
Measure the absorbance at 570 nm.
Data Analysis:
Calculate cell viability as a percentage of the untreated control.
Plot cell viability against the concentration of the test compounds to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).
Visualizing the Neuroprotection Assay Workflow
Caption: Workflow for the in vitro neuroprotection assay.
Section 3: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: In Vitro Neuroprotective Activity against H2O2-induced Toxicity
Compound
EC50 (µM)
Maximum Protection (%)
2-Amino-6-methoxypyridin-3-ol
Hypothetical Value
Hypothetical Value
N-acetylcysteine (NAC)
Literature Value
Literature Value
A lower EC50 value and higher maximum protection percentage indicate greater neuroprotective efficacy.
Section 4: Mechanistic Insights and Signaling Pathways
The antioxidant and neuroprotective effects of phenolic and aminophenolic compounds are often attributed to their ability to donate a hydrogen atom from their hydroxyl or amino groups, thereby neutralizing free radicals. Furthermore, they may exert their neuroprotective effects by modulating intracellular signaling pathways involved in cell survival and apoptosis.
Potential Signaling Pathway
Caption: Potential mechanism of action for 2-Amino-6-methoxypyridin-3-ol.
Conclusion
This guide provides a robust framework for the initial characterization and benchmarking of 2-Amino-6-methoxypyridin-3-ol's antioxidant and neuroprotective potential. By employing standardized assays and well-accepted comparator compounds, researchers can generate high-quality, comparable data to inform further drug development efforts. The proposed methodologies, from in vitro radical scavenging to cell-based neuroprotection assays, offer a comprehensive initial assessment of this novel compound's therapeutic promise.
References
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
Młynarczyk, K., Walkowiak, A., & Łaba, S. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6543. [Link]
Lall, A., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 404, 134684. [Link]
ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]
Anggraini, D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences, 503, 07005. [Link]
Merriam-Webster. (n.d.). Standard antioxidant assays. Retrieved from [Link]
ResearchGate. (2019). Antioxidant activity expressed with different standard compounds. Retrieved from [Link]
Al-Amiery, A. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of the Chemical Society of Pakistan, 44(1). [Link]
Shulgin, V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1599. [Link]
Tsen, S.-W., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 844. [Link]
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. [Link]
Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
Kumar, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1198308. [Link]
Kumar, A., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(5), 785-790. [Link]
ResearchGate. (n.d.). List of compounds displaying post-injury neuroprotective activity in the oxygen glucose deprivation (OGD) assay in cortical neurons. Retrieved from [Link]
Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neuroscience, 26(8), 2225-2234. [Link]
Kumar, S., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 16(7), 931-954. [Link]
Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
Purohit, D. M., & Patel, M. P. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. International Letters of Chemistry, Physics and Astronomy, 49, 99-103. [Link]
Pérez-Hernández, J., et al. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 27(19), 6524. [Link]
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284. [Link]
ResearchGate. (2001). Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. Retrieved from [Link]
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
Szychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983. [Link]
PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]
ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Retrieved from [Link]
Kim, H. K., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4038. [Link]
Figler, R. A., et al. (2010). 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3054-3058. [Link]
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Comparative Toxicity Profiling of Substituted Aminophenols: A Mechanistic & Experimental Guide
Executive Summary This guide provides a technical analysis of the toxicity profiles of substituted aminophenols, specifically focusing on the structural isomers (ortho-, meta-, para-aminophenol) and the N-acetyl derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the toxicity profiles of substituted aminophenols, specifically focusing on the structural isomers (ortho-, meta-, para-aminophenol) and the N-acetyl derivative (Acetaminophen/Paracetamol). While N-acetylation of p-aminophenol dramatically reduces immediate cytotoxicity, it introduces a metabolic liability requiring hepatic bioactivation to induce toxicity. Conversely, the free amine p-aminophenol (PAP) exhibits potent, direct nephrotoxicity. This guide details the structure-activity relationships (SAR), comparative target organ toxicity, and validated experimental protocols for assessing these mechanisms.
Structural Basis of Toxicity (SAR Analysis)
The toxicity of aminophenols is governed by two primary factors: the position of the amino group relative to the hydroxyl group (isomerism) and the nature of the substituent on the nitrogen atom.
The Isomer Effect (Ortho vs. Meta vs. Para)
The oxidation potential of aminophenols dictates their toxicity.
Para-aminophenol (PAP): Highly susceptible to auto-oxidation and enzymatic oxidation to form the reactive electrophile 1,4-benzoquinone imine . This intermediate depletes cellular glutathione (GSH) and covalently binds to mitochondrial proteins, causing necrosis.
Ortho-aminophenol (OAP): Capable of forming o-quinone imines. While toxic, it often exhibits different mutagenic profiles compared to the para isomer due to its ability to chelate metals and form cyclic adducts.
Meta-aminophenol (MAP): The least toxic isomer in many assays. The meta arrangement prevents the formation of a stable quinone imine intermediate, interrupting the primary mechanism of oxidative stress generation.
The Substituent Effect (Free Amine vs. Amide)
Free Amine (PAP): Causes direct damage to the renal proximal tubules (nephrotoxicity).[1] It does not require extensive hepatic metabolism to become toxic.
N-Acetyl Derivative (Acetaminophen/APAP): The acetylation masks the amine, reducing direct reactivity. However, this shifts the toxicity profile to the liver (hepatotoxicity). Toxicity is latent and dependent on CYP450-mediated conversion to N-acetyl-p-benzoquinone imine (NAPQI) .
Comparative Target Organ Toxicity
Feature
Acetaminophen (APAP)
p-Aminophenol (PAP)
Primary Target Organ
Liver (Centrilobular Necrosis)
Kidney (Proximal Tubule Necrosis)
Bioactivation Requirement
High: Requires CYP2E1/CYP1A2 to form NAPQI.
Low/Direct: Auto-oxidation or renal oxidase activity.
Mechanism of Cell Death
GSH depletion Covalent binding to hepatic proteins Mitochondrial dysfunction.
Mitochondrial respiration inhibition ATP depletion Acute necrosis.
Clinical Relevance
Leading cause of drug-induced liver failure (DILI).
Impurity in APAP synthesis; metabolite responsible for APAP-induced nephrotoxicity.
Mechanistic Visualization
The following diagram illustrates the divergent metabolic pathways leading to toxicity for APAP and PAP.
Figure 1: Divergent activation pathways. APAP requires hepatic CYP450 activation to NAPQI, while PAP undergoes direct oxidation to Quinone Imine, preferentially targeting the kidney.
Experimental Protocols
To rigorously compare these compounds, a multi-endpoint approach is required. Single assays (like MTT) can yield false positives due to redox interference by aminophenols.
Add 20 µL MTT stock to original wells (containing cells).
Incubate 2–4 hours until purple formazan crystals form.
Aspirate media; solubilize crystals with 100 µL DMSO.
Measure Absorbance at 570 nm.
Protocol B: Glutathione (GSH) Depletion Assay
Rationale: Both APAP and PAP toxicity mechanisms converge on GSH depletion. This assay validates oxidative stress as the Mode of Action (MoA).
Workflow:
Lysate Preparation: Treat cells as above for 6–12 hours (pre-necrosis). Wash with PBS and lyse in 5% Sulfosalicylic Acid (SSA) to precipitate proteins.
Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant.
Measurement: Incubate 5 min. Read Absorbance at 412 nm.
Normalization: Normalize GSH concentration to total protein content (BCA assay on pellet).
Comparative Data Synthesis
The following table synthesizes data from rodent studies and in vitro hepatocyte/renal models.
Parameter
p-Aminophenol (PAP)
Acetaminophen (APAP)
o-Aminophenol
LD50 (Rat, Oral)
~375 mg/kg [1]
~2400 mg/kg [2]
~1300 mg/kg [1]
IC50 (Hepatocytes)
50–100 µM
5–10 mM
> 500 µM
IC50 (Renal Cells)
10–50 µM (High Potency)
> 10 mM
Moderate
GSH Depletion Rate
Rapid (< 2 hours)
Delayed (> 4 hours)
Moderate
Key Metabolite
1,4-Benzoquinone imine
NAPQI
o-Quinone imine
Experimental Workflow Diagram
Figure 2: Experimental decision tree for distinguishing hepatotoxic vs. nephrotoxic mechanisms.
References
National Toxicology Program (NTP). (2023). Toxicity Report on p-Aminophenol and Related Compounds.[3][4][5][6][7] U.S. Department of Health and Human Services.
Jollow, D. J., et al. (1973). "Acetaminophen-induced hepatic necrosis. II. Role of covalent binding in vivo." Journal of Pharmacology and Experimental Therapeutics, 187(1), 195-202.
Harmon, R. C., et al. (2005). "Mechanism of p-aminophenol-induced nephrotoxicity in the Fischer 344 rat." Toxicology, 212(2-3), 187-196.
FDA. (2023). Acetaminophen Toxicity: Pharmacology and Management.[8] U.S. Food and Drug Administration.
A Researcher's Guide to Reproducibility: Synthesis and Bioactivity of Substituted 2-Aminopyridines
A Case Study on 2-Amino-6-methoxy-3-nitropyridine This guide provides an in-depth analysis of the synthesis and potential bioactivity of substituted 2-aminopyridines, a scaffold of significant interest to medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
A Case Study on 2-Amino-6-methoxy-3-nitropyridine
This guide provides an in-depth analysis of the synthesis and potential bioactivity of substituted 2-aminopyridines, a scaffold of significant interest to medicinal chemists and drug development professionals. Recognizing that experimental reproducibility is the cornerstone of scientific advancement, this document focuses on providing robust, verifiable protocols and comparative data.
Our investigation into the synthesis of 2-amino-6-methoxypyridin-3-ol revealed a lack of well-documented, reproducible protocols in the current literature. However, the closely related intermediate, 2-amino-6-methoxy-3-nitropyridine , is well-described, offering a valuable and practical case study. Therefore, this guide will detail the established synthesis for this nitro-analogue and explore the broader bioactivity landscape of the 2-aminopyridine class to inform future research.
Part 1: Reproducibility in the Synthesis of 2-Amino-6-methoxy-3-nitropyridine
The most widely documented and industrialized synthesis of 2-amino-6-methoxy-3-nitropyridine is a three-step process commencing from 2,6-dichloropyridine.[1][2] This pathway is favored due to its reliance on accessible starting materials and consistently high yields in the final step.[1]
Detailed Three-Step Synthesis Protocol
This protocol synthesizes information from multiple high-quality sources to provide a comprehensive and self-validating workflow.
Step 1: Nitration of 2,6-Dichloropyridine
Objective: To introduce a nitro group at the 3-position of the pyridine ring, yielding 2,6-dichloro-3-nitropyridine.
Causality: The use of a strong acid mixture (concentrated sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for aromatic nitration. The reaction is heated to overcome the electron-withdrawing deactivating effect of the two chlorine atoms on the pyridine ring.[2]
Protocol:
Slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring, maintaining the temperature at 20–25 °C.[1][2]
To this solution, slowly add 75.0 g of concentrated (98%) nitric acid, ensuring the reaction temperature does not exceed 50 °C.[2]
After complete addition, heat the mixture to 100–105 °C for 5 hours.[2]
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.[2]
Collect the resulting precipitate by filtration and wash with water until the filtrate is neutral.
Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.
Step 2: Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine
Objective: To selectively replace one chlorine atom with an amino group, forming 2-amino-6-chloro-3-nitropyridine.
Causality: The chlorine atom at the 2-position is more susceptible to nucleophilic substitution by ammonia than the chlorine at the 6-position. This selectivity is driven by the electronic influence of the adjacent nitro group. The reaction is typically carried out in a solution of aqueous ammonia in methanol at a moderately elevated temperature.[2]
Protocol:
Prepare a solution of aqueous ammonia in methanol.
Add 2,6-dichloro-3-nitropyridine to the solution.
Heat the mixture to 35–40 °C and stir until the reaction is complete (monitor by TLC).[2]
Cool the mixture and collect the precipitated product by filtration.
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
Objective: To replace the remaining chlorine atom with a methoxy group to yield the final product, 2-amino-6-methoxy-3-nitropyridine.
Causality: Sodium methoxide serves as a potent nucleophile (CH₃O⁻) that displaces the chloride ion in a nucleophilic aromatic substitution reaction. Methanol is used as the solvent. The reaction temperature is kept moderate to ensure selectivity and prevent side reactions.[3]
Protocol:
Mix 7.78 g (0.144 mole) of sodium methoxide with 50.0 mL of methanol and cool the mixture to 15 °C.[3]
Slowly add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine to the solution, maintaining the temperature at 15 °C.[3]
Warm the reaction mixture to 25–30 °C and stir continuously for 4-5 hours.[3]
Monitor progress by TLC.
Upon completion, pour the reaction mixture into water to precipitate the product.[3]
Collect the precipitate by filtration and wash with cold water.
Dry the product to obtain 2-amino-6-methoxy-3-nitropyridine.
Synthesis Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
The reproducibility of experimental data is fundamental to progress in drug discovery. This guide demonstrates that while a direct, validated synthesis for 2-amino-6-methoxypyridin-3-ol is not readily apparent in the literature, a robust and reproducible three-step synthesis for the closely related intermediate, 2-amino-6-methoxy-3-nitropyridine, is well-established. However, significant variations in reported yields and physical properties highlight the need for careful experimental control.
The bioactivity of the 2-aminopyridine scaffold is vast and highly dependent on its substitution pattern. By providing a standardized protocol for an antimicrobial assay, we offer researchers a reliable method to begin characterizing the biological profile of newly synthesized derivatives. For the scientific community to confidently build upon prior work, a commitment to detailed, transparent, and analytically validated protocols is not just beneficial, but essential.
References
Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.
Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 18(18), 5041-5. Retrieved February 10, 2026, from [Link]
Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.). Google Patents.
Synthesis and screening of 2-amino-6-aryl nicotinonitriles. (2024). Retrieved February 10, 2026, from [Link]
Kakadiya, R., et al. (2011). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Retrieved February 10, 2026, from [Link]
Tien, T., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
2-Amino-6-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2019). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (2017). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Al-Warhi, T., et al. (2023). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved February 10, 2026, from [Link]
A Comprehensive Guide to the Safe Handling of 2-Amino-6-methoxypyridin-3-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxypyridin-3-ol (CAS 170942-67-3). In the absence of a specific S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxypyridin-3-ol (CAS 170942-67-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar pyridine derivatives. A thorough risk assessment should be conducted before commencing any work with this chemical.
Understanding the Hazard Profile
While specific toxicological data for 2-Amino-6-methoxypyridin-3-ol is limited, related pyridine compounds exhibit a range of hazards.[1][2] Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3] They are often associated with skin, eye, and respiratory irritation.[4] Therefore, it is crucial to handle 2-Amino-6-methoxypyridin-3-ol with a high degree of caution to minimize potential exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling 2-Amino-6-methoxypyridin-3-ol and its solutions. The following table summarizes the recommended PPE.
PPE Component
Specification
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.
Protects the eyes and face from accidental splashes and airborne particles.
Hand Protection
Nitrile or neoprene gloves. Double gloving is a recommended best practice.
Provides a chemical-resistant barrier to prevent skin contact.[1] Check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection
A flame-resistant lab coat, fully buttoned. A chemically resistant apron should be worn when handling larger quantities.
Protects skin and personal clothing from contamination.
Respiratory Protection
All handling of solid 2-Amino-6-methoxypyridin-3-ol and its solutions must be conducted in a certified chemical fume hood.
Prevents the inhalation of potentially harmful dust or vapors.[5]
Footwear
Closed-toe, closed-heel shoes made of a non-porous material.
Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment.
Pre-Handling Checks
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
PPE Inspection: Inspect all PPE for signs of damage or degradation before each use.
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
Spill Kit: Have a spill kit rated for chemical spills readily available.
Handling Procedure
Donning PPE: Put on all required PPE before entering the designated handling area.
Containment: Conduct all weighing and transfer operations within the certified chemical fume hood.
Minimize Dust: If working with the solid form, handle it carefully to avoid generating dust.
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Container Sealing: Keep all containers of 2-Amino-6-methoxypyridin-3-ol tightly sealed when not in use.
Post-Handling Procedures
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[7]
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Remove any contaminated clothing.[7] If irritation persists, seek medical advice.
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Amino-6-methoxypyridin-3-ol and its contaminated materials is crucial for environmental protection and regulatory compliance.
Waste Segregation: Do not mix 2-Amino-6-methoxypyridin-3-ol waste with other waste streams.
Waste Container: Collect all solid and liquid waste containing 2-Amino-6-methoxypyridin-3-ol in a designated, compatible, and clearly labeled hazardous waste container.[8]
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Amino-6-methoxypyridin-3-ol," and the associated hazards (e.g., "Toxic," "Irritant").[7]
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[7]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 2-Amino-6-methoxypyridin-3-ol.
References
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
Hmark.com. (n.d.). sigma-aldrich. Retrieved from [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]